(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
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Overview
Description
(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a unique combination of a morpholine ring and an oxadiazole moiety, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Attachment to the Morpholine Ring: The oxadiazole moiety is then attached to the morpholine ring through a series of substitution reactions, often involving nucleophilic substitution.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of the oxadiazole ring is particularly interesting due to its known bioactivity.
Medicine
In medicine, morpholine derivatives are often explored for their therapeutic potential. This compound could be investigated for its potential as a drug candidate, particularly in areas such as neurology, oncology, and infectious diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride would depend on its specific biological target. Generally, compounds with morpholine and oxadiazole moieties can interact with various molecular targets, such as enzymes, receptors, and ion channels. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-2-methylmorpholine hydrochloride: Lacks the oxadiazole ring, which may result in different chemical and biological properties.
(2R,6R)-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride: Similar structure but without the methyl group on the morpholine ring.
(2R,6R)-2-methyl-6-(1,2,4-oxadiazol-5-yl)morpholine hydrochloride: Similar structure but without the methyl group on the oxadiazole ring.
Uniqueness
The uniqueness of (2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride lies in its specific combination of functional groups, which may impart distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-5-3-9-4-7(12-5)8-10-6(2)11-13-8;/h5,7,9H,3-4H2,1-2H3;1H/t5-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWWQXFNICYJKH-HCSZTWNASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C2=NC(=NO2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](O1)C2=NC(=NO2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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